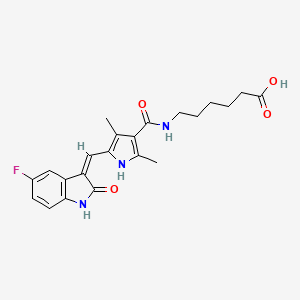
(Z)-6-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)hexanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorinated indolinone moiety and a pyrrole carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)hexanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the fluorinated indolinone intermediate, followed by the formation of the pyrrole carboxamide group. Key steps include:
Fluorination: Introduction of the fluorine atom into the indolinone ring.
Condensation: Formation of the pyrrole ring through condensation reactions.
Amidation: Coupling of the pyrrole intermediate with hexanoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the indolinone and pyrrole moieties.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and halogenated forms.
Scientific Research Applications
Chemistry
In chemistry, (Z)-6-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)hexanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (Z)-6-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)hexanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorinated indolinone moiety may play a crucial role in binding to these targets, while the pyrrole carboxamide group can modulate the compound’s overall activity. Pathways involved in its mechanism of action include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A fluorinated compound with similar structural features.
Fluorinated Indoles: Compounds with fluorine atoms incorporated into the indole ring.
Pyrrole Carboxamides: Compounds containing the pyrrole carboxamide group.
Uniqueness
(Z)-6-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)hexanoic acid stands out due to its specific combination of a fluorinated indolinone and a pyrrole carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H24FN3O4 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
6-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C22H24FN3O4/c1-12-18(11-16-15-10-14(23)7-8-17(15)26-21(16)29)25-13(2)20(12)22(30)24-9-5-3-4-6-19(27)28/h7-8,10-11,25H,3-6,9H2,1-2H3,(H,24,30)(H,26,29)(H,27,28)/b16-11- |
InChI Key |
LUMZGVMSCAJBND-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)NCCCCCC(=O)O)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCCCCCC(=O)O)C)C=C2C3=C(C=CC(=C3)F)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


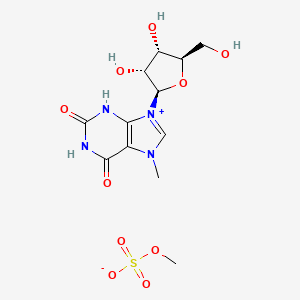
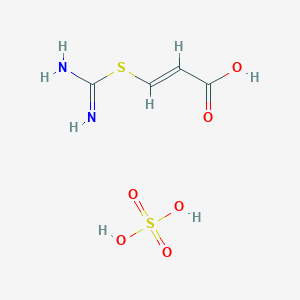
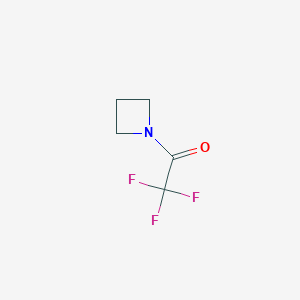
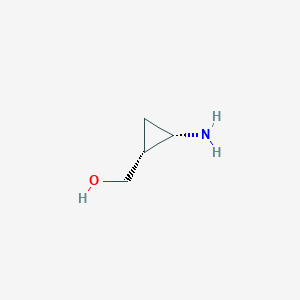

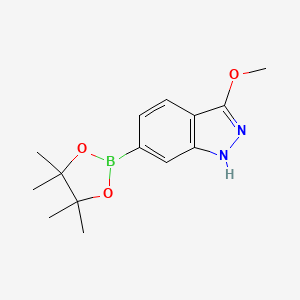
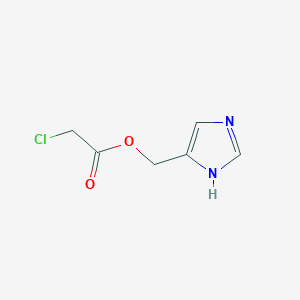
![11,11-Dimethyl-11H-benzo[b]fluorene-2-boronic Acid](/img/structure/B12822390.png)

![Rel-tert-butyl ((1R,3s,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B12822401.png)
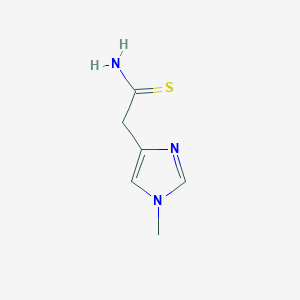


![3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12822433.png)
